

Technical Guide: 2-Methoxy-4-(2-thienyl)benzoic Acid

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Compound of Interest

Compound Name:	2-Methoxy-4-(thiophen-2- YL)benzoic acid
CAS No.:	1261928-11-3
Cat. No.:	B6395773

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A Critical Scaffold for Medicinal Chemistry & Structure-Activity Relationship (SAR) Studies

Executive Summary & Chemical Identity

2-Methoxy-4-(2-thienyl)benzoic acid (hereafter referred to as MTBA) is a specialized pharmaceutical building block. It represents a classic "biaryl" system where a phenyl ring is substituted with a thiophene moiety—a common bioisosteric replacement used to modulate lipophilicity, metabolic stability, and potency in drug discovery programs.

The presence of the ortho-methoxy group relative to the carboxylic acid is chemically significant:

- **Conformational Locking:** It introduces steric bulk that can twist the carboxylate out of planarity or, conversely, participate in intramolecular hydrogen bonding depending on the pH and derivatization.
- **Solubility Enhancement:** The methoxy group disrupts crystal packing energy compared to the unsubstituted congener, often improving solubility in organic process solvents.

Chemical Profile

Property	Specification
IUPAC Name	2-Methoxy-4-(thiophen-2-yl)benzoic acid
Molecular Formula	C ₁₂ H ₁₀ O ₃ S
Molecular Weight	234.27 g/mol
Predicted pKa	~3.8 – 4.1 (Acidic, slightly stronger than benzoic acid due to inductive effects)
Predicted LogP	~2.8 – 3.2 (Moderate Lipophilicity)
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water (at low pH)

Synthesis Strategy: The "Self-Validating" Protocol

The most robust route to MTBA is the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-methoxybenzoic acid with 2-thienylboronic acid.

Mechanistic Challenges

- **Protodeboronation:** Thiophene-2-boronic acids are prone to protodeboronation (loss of the boron group) under aqueous basic conditions, leading to low yields.
- **Steric Hindrance:** The ortho-methoxy group on the aryl halide can slow down the oxidative addition step of the catalytic cycle.

Optimized Protocol

To mitigate these issues, we employ a high-activity catalyst system and controlled stoichiometry.

Reagents

- **Substrate A:** 4-Bromo-2-methoxybenzoic acid (1.0 equiv)

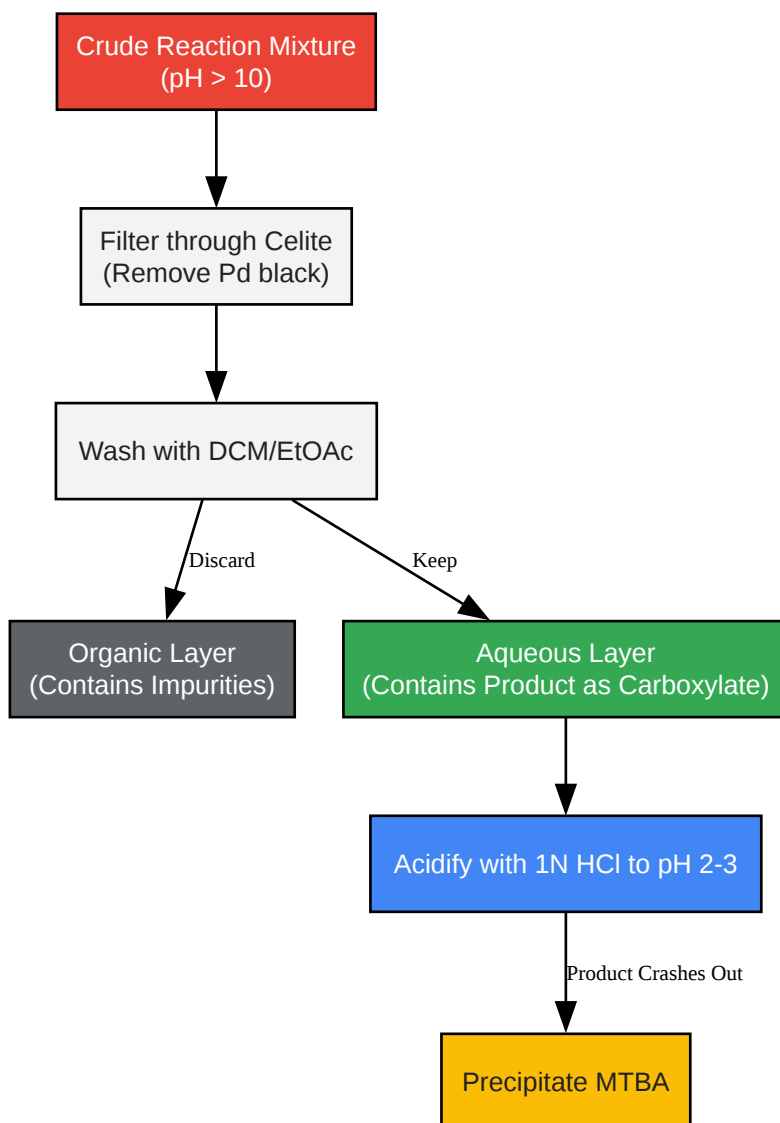
- Substrate B: 2-Thienylboronic acid (1.2 equiv)
- Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and efficiency with heteroaryl couplings.
- Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
- Solvent: 1,4-Dioxane / Water (4:1 ratio) — Ensures solubility of both organic and inorganic components.

Step-by-Step Methodology

- Inertion: Charge a reaction vessel with Substrate A, Substrate B, and Base. Purge with Nitrogen () for 15 minutes. Reason: Oxygen poisons the Pd(0) active species.
- Solvation: Add degassed Dioxane/Water mixture.
- Catalyst Addition: Add Pd(dppf)Cl₂·DCM under positive flow.
- Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC/TLC.
- Quench: Cool to room temperature.

Workup: The Acid-Base Purification Loop

This workup is self-validating: it physically separates the product based on its specific chemical property (acidity), automatically rejecting non-acidic impurities (like deboronated thiophene or phosphine ligands).



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Figure 1: The Acid-Base Purification Loop ensures high purity without immediate chromatography.

Analytical Characterization & Quality Control

To validate the identity of MTBA, researchers must look for specific spectral signatures.

¹H NMR Interpretation (DMSO-d₆, 400 MHz)

- Carboxylic Acid Proton: Broad singlet at ~12.5–13.0 ppm. (Disappears with

shake).

- Methoxy Group: Sharp singlet at ~3.85 ppm (Integration: 3H).
- Aromatic Region (Benzoic Core):
 - H6 (Ortho to acid): Doublet at ~7.8 ppm.
 - H3 (Ortho to methoxy): Singlet/Doublet at ~7.3 ppm.
 - H5 (Meta to acid): Doublet of doublets at ~7.4 ppm.
- Thiophene Ring:
 - Distinct multiplets at 7.6–7.2 ppm (3 protons). Look for the specific coupling constants () characteristic of thiophene.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 280 nm (Thiophene absorption).

Applications in Drug Discovery

MTBA is rarely an end-product; it is a scaffold. Its primary utility lies in downstream derivatization.

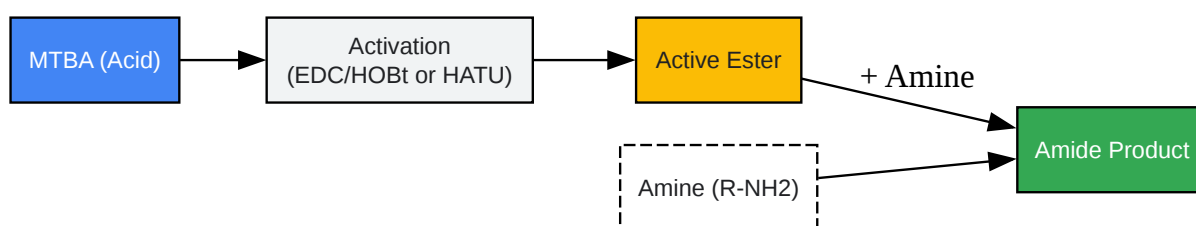
Bioisosterism Rationale

Replacing a biphenyl ring with a phenyl-thiophene system (as in MTBA) often results in:

- **Altered Metabolism:** The thiophene ring is electron-rich and can be a site for metabolic oxidation (S-oxidation or ring opening), which can be used to "soften" a drug (reduce half-life) or, conversely, block a metabolic hotspot present on a phenyl ring.
- **Pi-Stacking Interactions:** The sulfur atom in thiophene is larger and more polarizable than a carbon atom, potentially offering unique interactions with protein binding pockets (e.g., Methionine or Tryptophan residues).

Derivatization Workflow: Amide Coupling

The most common next step is converting the acid to an amide.



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Figure 2: Standard derivatization workflow for library generation.

Protocol Note: Due to the steric bulk of the ortho-methoxy group, activation times should be extended (e.g., stir with HATU for 30 mins before adding amine) to ensure complete formation of the active ester.

References

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